molecular formula C12H9F3N2 B1391110 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine CAS No. 149770-38-7

3-Amino-2-phenyl-6-(trifluoromethyl)pyridine

Cat. No. B1391110
CAS RN: 149770-38-7
M. Wt: 238.21 g/mol
InChI Key: WDNPTCHTPGRXBL-UHFFFAOYSA-N
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Description

  • Molecular Weight : 232.2 g/mol .

Synthesis Analysis

Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as a chemical intermediate for various crop-protection products, is in high demand. Researchers have reported different synthetic routes for 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of TFMP consists of a pyridine ring substituted with an amino group, a phenyl group, and a trifluoromethyl group. The fluorine atom imparts unique physicochemical properties to the compound .


Chemical Reactions Analysis

TFMP derivatives find applications in both agrochemical and pharmaceutical industries. Their biological activities are attributed to the combination of the fluorine atom’s properties and the pyridine moiety. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. Additionally, several pharmaceutical and veterinary products containing the TFMP moiety have received market approval, and ongoing clinical trials explore further applications .

Scientific Research Applications

Anticancer Agent Synthesis

3-Amino-2-phenyl-6-(trifluoromethyl)pyridine and its derivatives have been extensively studied for their potential as anticancer agents. For instance, novel pyridine derivatives bearing various heterocyclic rings have shown significant in vitro antitumor activity, particularly against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020). Another study developed alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, demonstrating promising bioactivity against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013).

Reaction Mechanism Studies

The reaction mechanisms involving 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine have also been a subject of research. For example, a study explored the effect of Bronsted acids and bases, as well as Lewis acid (Sn(2+)), on the regiochemistry of reactions involving amines with trifluoromethyl-β-diketones (De Rosa et al., 2015).

Synthesis of Poly-substituted Pyridines

Research has also focused on the synthesis of poly-substituted pyridines. A study outlined a strategy for synthesizing poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, utilizing C-F bond breaking of the anionically activated fluoroalkyl group (Chen et al., 2010).

Development of Soluble Polyimides

The compound has been used in the synthesis and characterization of soluble polyimides. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized, leading to the development of fluorinated pyridine-bridged aromatic poly(ether-imide)s with diverse properties (Ma et al., 2010).

Antibacterial and Antifungal Applications

Various derivatives of 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine have been synthesized and evaluated for their antibacterial and antifungal activities. For example, compounds synthesized from this chemical showed promising activity against bacterial strains like E. coli, S. typhimurium, and S. aureus, as well as fungal strains such as A. niger, F. solani, and P. notatum (Jha & Ramarao, 2017).

properties

IUPAC Name

2-phenyl-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-7-6-9(16)11(17-10)8-4-2-1-3-5-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPTCHTPGRXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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